

Introduction: A Versatile Building Block at the Intersection of Potency and Function

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Compound of Interest

Compound Name: *1-Chloro-N,N-dimethylmethanesulfonamide*

Cat. No.: *B1609910*

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In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological and physicochemical properties. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutics.[1] Simultaneously, the introduction of chlorine atoms into molecular scaffolds has been recognized for its profound, often transformative, impact on biological activity—a phenomenon aptly termed the "Magic Chloro" effect.[2][3] This effect can lead to dramatic improvements in potency and favorable alterations in pharmacokinetic profiles. [2]

1-Chloro-N,N-dimethylmethanesulfonamide (CAS: 35427-68-0) emerges as a reagent of significant interest, embodying the convergence of these powerful structural motifs. It serves as a compact, versatile electrophilic building block for introducing the N,N-dimethylsulfonamidomethyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, reactivity, and strategic applications, grounding all claims in established scientific principles.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is the foundation for its effective use in the laboratory. The key characteristics of **1-Chloro-N,N-dimethylmethanesulfonamide** are summarized below.

Property	Value	Source
CAS Number	35427-68-0	
Molecular Formula	C ₃ H ₈ ClNO ₂ S	[4]
Molecular Weight	157.62 g/mol	[4]
Physical Form	Solid	
InChI Key	ZXITUKQGFPKRMS-UHFFFAOYSA-N	[5]
SMILES	CN(C)S(=O)(=O)CCl	[5]
Purity	Typically ≥95%	
Storage Temperature	Room Temperature	

Synthesis and Purification

While several routes to α -chlorosulfonamides exist, a common and reliable laboratory-scale approach involves the direct α -chlorination of the parent sulfonamide using an electrophilic chlorine source such as N-Chlorosuccinimide (NCS). The electron-withdrawing nature of the sulfonyl group acidifies the α -protons, facilitating deprotonation and subsequent reaction with the chlorinating agent.

Experimental Protocol: Synthesis via N-Chlorosuccinimide

This protocol describes a representative procedure for the synthesis, purification, and validation of **1-Chloro-N,N-dimethylmethanesulfonamide**.

Step 1: Reaction Setup

- To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylmethanesulfonamide (1.0 eq).
- Add anhydrous acetonitrile as the solvent.

- Add N-Chlorosuccinimide (NCS) (1.1 eq) to the flask.
- Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).
- Place the flask under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction Execution

- Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

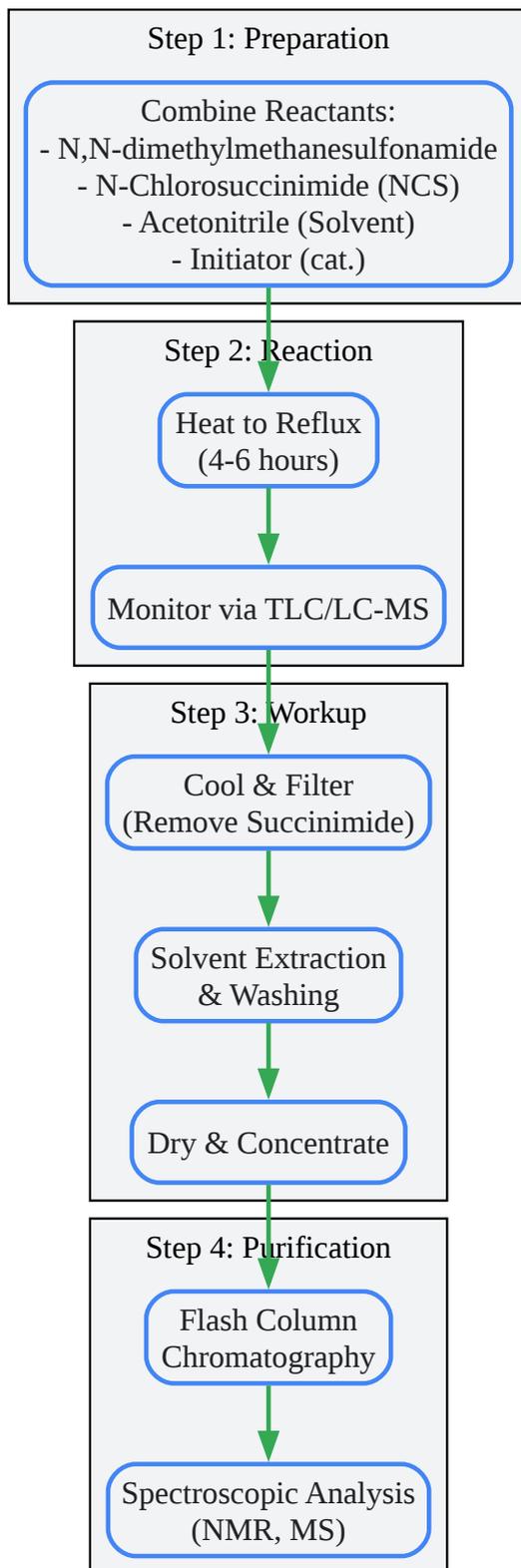
Step 3: Workup and Isolation

- Allow the reaction mixture to cool to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification and Validation

- Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield **1-Chloro-N,N-dimethylmethanesulfonamide** as a solid.

- Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.



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*Fig 1. General workflow for the synthesis and purification of **1-Chloro-N,N-dimethylmethanesulfonamide**.*

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectroscopic signatures for **1-Chloro-N,N-dimethylmethanesulfonamide**.

- ^1H NMR: The proton NMR spectrum is expected to be simple and highly informative.
 - A sharp singlet corresponding to the six protons of the two equivalent methyl groups of the N,N-dimethyl moiety, likely appearing in the δ 2.8-3.0 ppm range.[1]
 - A singlet for the two protons of the chloromethyl ($-\text{CH}_2\text{Cl}$) group, shifted downfield due to the influence of both the chlorine atom and the sulfonyl group, expected in the δ 4.5-4.8 ppm range.
- ^{13}C NMR: The carbon NMR spectrum will corroborate the structure.
 - A signal for the N,N-dimethyl carbons, typically around δ 38-40 ppm.[1]
 - A signal for the chloromethyl carbon, significantly deshielded, expected around δ 60-65 ppm.
- Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight.
 - The mass spectrum should show a molecular ion $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[6]
 - Common fragmentation patterns would involve the loss of a chlorine radical ($\cdot\text{Cl}$) or the cleavage of the C-S bond.
- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups.

- Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found in the 1350-1300 cm^{-1} and 1160-1140 cm^{-1} regions, respectively.
- C-H stretching vibrations just below 3000 cm^{-1} .
- A C-Cl stretching vibration, usually in the 800-600 cm^{-1} range.

Reactivity and Synthetic Utility

The synthetic value of **1-Chloro-N,N-dimethylmethanesulfonamide** stems from its function as a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent electron-withdrawing sulfonyl group activates the α -carbon towards nucleophilic attack.

This reactivity makes it an ideal reagent for the sulfonamidomethylation of a wide variety of nucleophiles, including amines, thiols, phenols, and carbanions. This reaction installs the N,N-dimethylsulfonamidomethyl group, a functional handle that can significantly enhance the aqueous solubility and metabolic stability of a parent molecule—attributes that are highly desirable in drug candidates.

*Fig 2. General reaction mechanism showing nucleophilic substitution on **1-Chloro-N,N-dimethylmethanesulfonamide**.*

Strategic Applications in Drug Discovery

The incorporation of chlorine is a well-established strategy in medicinal chemistry to enhance biological activity.^{[2][7]} Furthermore, the dimethylamine pharmacophore is present in numerous FDA-approved drugs, highlighting its value in molecular design.^[8] **1-Chloro-N,N-dimethylmethanesulfonamide** provides a direct route to leverage these benefits.

- **Modulation of Physicochemical Properties:** The N,N-dimethylsulfonamide group is polar and can act as a hydrogen bond acceptor. Attaching this group to a lipophilic drug candidate can improve its solubility and permeability profile, which is crucial for oral bioavailability.
- **Metabolic Blocking:** The site of attachment for the sulfonamidomethyl group can be a position on the parent molecule that is susceptible to metabolic oxidation. The steric bulk and electronic nature of the sulfonamide can shield this position, thereby reducing metabolic clearance and prolonging the drug's half-life.

- Introduction of New Binding Interactions: The sulfonyl oxygens can form strong hydrogen bonds with amino acid residues (e.g., arginine, lysine) in a protein's active site, potentially creating new, potency-enhancing interactions that were not possible with the parent scaffold.

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling **1-Chloro-N,N-dimethylmethanesulfonamide**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]
- Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[9]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: If swallowed, rinse mouth and call a physician or poison control center immediately.[10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Conclusion

1-Chloro-N,N-dimethylmethanesulfonamide is more than just a simple chlorinated reagent; it is a sophisticated synthetic tool that allows for the precise installation of a functionality with proven benefits in medicinal chemistry. Its straightforward synthesis, predictable reactivity as an electrophile, and the valuable properties imparted by the N,N-dimethylsulfonamidomethyl group make it an essential building block for scientists aiming to optimize lead compounds in drug discovery and develop novel molecules in organic synthesis. A thorough understanding of

its characteristics and handling requirements, as detailed in this guide, is the key to unlocking its full potential in the research laboratory.

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